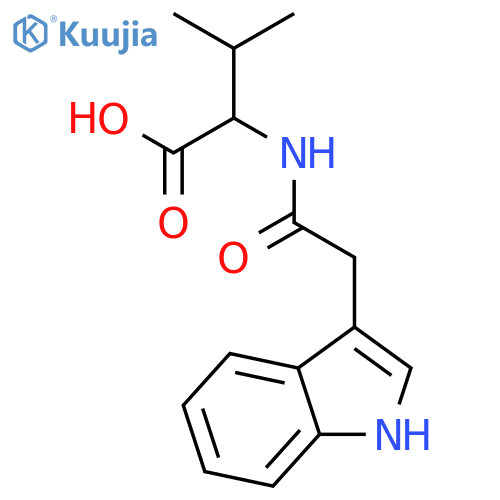

Cas no 57105-42-7 (Indole-3-acetyl-L-valine)

Indole-3-acetyl-L-valine 化学的及び物理的性質

名前と識別子

-

- N-(3-Indolylacetyl)-L-valine

- Indole-3-acetyl-L-valine

- (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid

- IAV

- N-indol-3-ylacetyl-valine

- (2S)-2-[[2-(1H-indol-3-yl)-1-oxoethyl]amino]-3-methylbutanoic acid

- (2-(1H-indol-3-yl)acetyl)-L-valine

- 57105-42-7

- I-1800

- L-Valine, N-(1H-indol-3-ylacetyl)- (9CI)

- SCHEMBL1285955

- CS-0204857

- A831315

- CHEBI:177043

- (S)-2-(2-(1H-Indol-3-yl)acetamido)-3-methylbutanoicacid

- L-valine, N-(1H-indol-3-ylacetyl)-

- BS-23668

- DTXSID70332229

- DB07953

- (2S)-2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid

- N-[1H-INDOL-3-YL-ACETYL]VALINE ACID

- IAA-Val

- Indole-3-acetyl-L-valine (Deamino-nTrp-L-Val-OH)

- (2S)-2-[2-(1H-indol-3-yl)ethanoylamino]-3-methyl-butanoic acid

- NS00068190

- MFCD00075402

- Q27097184

- AKOS010372939

- (S)-2-(2-(1H-Indol-3-yl)acetamido)-3-methylbutanoic acid

- N-(1H-Indol-3-ylacetyl)-L-valine

- N-(3-Indolylacetyl)-L-valine, 99%

- 858232-69-6

- G77847

-

- インチ: 1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1

- InChIKey: AZEGJHGXTSUPPG-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2)C(CC(NC(C(O)=O)C(C)C)=O)=C1

計算された属性

- せいみつぶんしりょう: 274.13200

- どういたいしつりょう: 274.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 色と性状: 使用できません

- ゆうかいてん: 196-199 °C(lit.)

- PSA: 82.19000

- LogP: 2.32670

- ようかいせい: 使用できません

Indole-3-acetyl-L-valine セキュリティ情報

- WGKドイツ:3

Indole-3-acetyl-L-valine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Indole-3-acetyl-L-valine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB76456-100mg |

N-(3-Indolylacetyl)-l-valine |

57105-42-7 | 100mg |

$133.00 | 2023-12-30 | ||

| 1PlusChem | 1P003SRS-25mg |

N-(3-Indolylacetyl)-L-valine |

57105-42-7 | 95% | 25mg |

$92.00 | 2023-12-16 | |

| abcr | AB532025-1g |

Indole-3-acetyl-L-valine (Deamino-nTrp-L-Val-OH); . |

57105-42-7 | 1g |

€412.80 | 2025-03-19 | ||

| TRC | I577420-50mg |

Indole-3-acetyl-L-valine |

57105-42-7 | 50mg |

$98.00 | 2023-05-18 | ||

| TRC | I577420-100mg |

Indole-3-acetyl-L-valine |

57105-42-7 | 100mg |

$155.00 | 2023-05-18 | ||

| Chemenu | CM146863-1g |

(2-(1H-indol-3-yl)acetyl)-L-valine |

57105-42-7 | 97% | 1g |

$*** | 2023-05-30 | |

| A2B Chem LLC | AB76456-500mg |

N-(3-Indolylacetyl)-l-valine |

57105-42-7 | 500mg |

$380.00 | 2023-12-30 | ||

| Ambeed | A921080-1g |

(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-methylbutanoic acid |

57105-42-7 | 95% | 1g |

$183.0 | 2024-04-18 | |

| 1PlusChem | 1P003SRS-50mg |

N-(3-Indolylacetyl)-L-valine |

57105-42-7 | 95% | 50mg |

$135.00 | 2023-12-16 | |

| A2B Chem LLC | AB76456-250mg |

N-(3-Indolylacetyl)-l-valine |

57105-42-7 | 95% | 250mg |

$75.00 | 2024-04-19 |

Indole-3-acetyl-L-valine 関連文献

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

Indole-3-acetyl-L-valineに関する追加情報

Indole-3-acetyl-L-valine (CAS No. 57105-42-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Indole-3-acetyl-L-valine, a compound with the chemical identifier CAS No. 57105-42-7, has garnered significant attention in the realm of chemical and pharmaceutical research due to its unique structural properties and potential biological applications. This compound, characterized by the indole-3-acetyl moiety linked to the amino acid L-valine, represents a fascinating intersection of organic chemistry and biochemistry, offering insights into novel therapeutic strategies and biochemical pathways.

The indole-3-acetyl group is a well-documented pharmacophore found in numerous natural and synthetic molecules, known for its ability to interact with various biological targets. Its presence in Indole-3-acetyl-L-valine suggests potential roles in modulating enzymatic activities, particularly those involving acetylation processes, which are crucial for regulating gene expression, protein function, and metabolic pathways. The attachment of this group to the stereospecifically defined amino acid L-valine enhances its solubility and bioavailability, making it a promising candidate for drug development.

In recent years, the study of Indole-3-acetyl-L-valine has been influenced by advancements in computational chemistry and high-throughput screening techniques. These methodologies have enabled researchers to predict and validate the compound's interactions with biological targets with unprecedented precision. For instance, studies have highlighted its potential as an inhibitor of histone deacetylases (HDACs), enzymes that play a pivotal role in chromatin remodeling and cancer therapy. The structural features of Indole-3-acetyl-L-valine facilitate its binding to HDAC active sites, thereby modulating histone acetylation levels and influencing cellular processes such as proliferation and differentiation.

The compound's relevance extends beyond oncology; it has also been explored for its antimicrobial properties. The indole-3-acetyl moiety exhibits broad-spectrum activity against various bacterial strains by interfering with essential metabolic pathways. This makes Indole-3-acetyl-L-valine a valuable candidate for developing novel antibiotics or as an adjunct therapy to overcome antibiotic resistance. Furthermore, its interaction with bacterial enzymes has been studied to understand the mechanisms underlying microbial pathogenesis, providing insights into new therapeutic targets.

Another area of interest is the compound's role in neurodegenerative diseases. Emerging research suggests that acetylation modifications play a critical role in neuroinflammation and synaptic dysfunction. Indole-3-acetyl-L-valine has been investigated for its potential to modulate acetylcholinesterase activity, an enzyme implicated in Alzheimer's disease. Its ability to enhance acetylation levels in neural tissues may contribute to preserving cognitive functions and mitigating neurodegenerative processes.

The synthesis of Indole-3-acetyl-L-valine involves sophisticated organic reactions that highlight the intersection of synthetic chemistry and pharmaceutical science. The process typically begins with the condensation of indole derivatives with acetic anhydride to form indole-3-acetic acid, which is subsequently coupled with L-valine using peptide coupling reagents. This multi-step synthesis underscores the compound's complexity and the expertise required for its production at scale.

Evaluation of Indole-3-acetyl-L-valine in preclinical studies has revealed promising results regarding its safety profile and pharmacokinetic properties. Animal models have demonstrated that the compound exhibits low toxicity while maintaining high bioavailability, suggesting its suitability for further clinical development. Additionally, pharmacokinetic studies indicate that Indole-3-acetyl-L-valine undergoes rapid absorption and distribution throughout the body, followed by gradual metabolism via standard pathways.

The future directions of research on Indole-3-acetyl-L-valine are multifaceted. Investigators are exploring derivatives of this compound to enhance its efficacy while minimizing side effects. Computational modeling techniques are being employed to design analogs with improved binding affinities to biological targets. Furthermore, interdisciplinary approaches combining chemistry, biology, and medicine are being adopted to uncover new applications for this versatile molecule.

In conclusion, Indole-3-acetyl-L-valine (CAS No. 57105-42-7) represents a significant advancement in chemical and pharmaceutical research due to its unique structural features and diverse biological activities. Its potential applications in cancer therapy, antimicrobial treatments, and neurodegenerative disease management underscore its importance as a lead compound for further development. As research continues to unravel the complexities of this molecule, it is poised to make substantial contributions to modern medicine.

57105-42-7 (Indole-3-acetyl-L-valine) 関連製品

- 87-32-1(N-Acetyl-tryptophan)

- 24587-37-9(H-VAL-TRP-OH)

- 2280-01-5(N-Acetyl-D-tryptophan)

- 2382-80-1(N-Acetyl-L-tryptophan ethyl ester)

- 2456-73-7(Indole-3-acetyl-L-aspartic Acid)

- 1218-34-4(N-Acetyl-L-tryptophan)

- 1197228-24-2(2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride)

- 688765-29-9(N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide)

- 230615-08-4(Depyrazine 7,8-Dinitrophenyl Varenicline)

- 190843-73-3(6,8-Dibromo-1,2,3,4-tetrahydroquinoline)